![molecular formula C16H13ClN2O2 B4776022 5-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4776022.png)
5-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, commonly known as CMPO, is a heterocyclic compound that belongs to the oxadiazole family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Mechanism of Action
The mechanism of action of CMPO involves the formation of a stable complex with metal ions, particularly actinides and lanthanides. The complexation process occurs through the oxygen atoms of the oxadiazole ring and the nitrogen atoms of the hydrazine moiety. This complexation leads to the extraction of metal ions from the aqueous phase into the organic phase. The stability of the complex is attributed to the chelating effect of the oxadiazole ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CMPO. However, studies have shown that it is relatively non-toxic and does not exhibit significant toxicity towards mammalian cells. Furthermore, it has been shown to exhibit low acute toxicity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPO is its high selectivity towards actinides and lanthanides. This makes it an ideal extractant for nuclear fuel reprocessing. Furthermore, it has been shown to exhibit high stability and reusability, which makes it a cost-effective option for large-scale applications. However, one of the limitations of CMPO is its relatively low solubility in organic solvents, which can affect its extraction efficiency.
Future Directions
There are several potential future directions for the research on CMPO. One of the areas of interest is the development of new materials based on CMPO for applications in organic electronics and optoelectronics. Furthermore, there is a need for further studies on the potential use of CMPO as a potential anticancer and antitumor agent. Additionally, there is a need for the development of new synthesis methods to improve the yield and purity of the final product. Finally, there is a need for further studies on the toxicity and environmental impact of CMPO to ensure its safe use in various applications.
Conclusion:
In conclusion, CMPO is a promising compound with potential applications in various fields, including nuclear fuel reprocessing, materials science, and medicinal chemistry. The synthesis method has been optimized to achieve high yields and purity of the final product. The mechanism of action involves the formation of a stable complex with metal ions, particularly actinides and lanthanides. CMPO exhibits low toxicity towards mammalian cells and has been shown to exhibit high stability and reusability. However, its relatively low solubility in organic solvents can affect its extraction efficiency. There are several potential future directions for the research on CMPO, including the development of new materials, further studies on its potential use as an anticancer and antitumor agent, and the development of new synthesis methods.
Scientific Research Applications
CMPO has been extensively studied for its potential applications in the field of nuclear fuel reprocessing. It is used as a selective extractant for the separation of actinide and lanthanide ions from nuclear waste solutions. CMPO has also been studied for its potential use in the development of new materials for organic electronics and optoelectronics. Furthermore, it has been investigated for its potential applications in medicinal chemistry as a potential anticancer and antitumor agent.
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-3-5-11(6-4-10)15-18-16(21-19-15)13-9-12(17)7-8-14(13)20-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVWOAWMFOKLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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